Significantly Higher Computed Lipophilicity (XLogP3) Compared to Diethyl and Dimethyl Analogs
The diphenyl ester exhibits an XLogP3 value of 4.6, which is 2.4 log units higher than the diethyl analog (XLogP3 = 2.2) and 3.1 log units higher than the dimethyl analog (XLogP3 = 1.5) [1][2][3]. This quantitative difference is calculated from the PubChem-computed XLogP3 consensus model, and it indicates a dramatically increased preference for non-polar phases.
| Evidence Dimension | Lipophilicity (computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 4.6 |
| Comparator Or Baseline | Diethyl (thiophen-3-yl)propanedioate: XLogP3 = 2.2; Dimethyl (thiophen-3-yl)propanedioate: XLogP3 = 1.5 |
| Quantified Difference | +2.4 log units vs. diethyl; +3.1 log units vs. dimethyl |
| Conditions | PubChem XLogP3 3.0 consensus model (computed, same algorithm applied across compounds) |
Why This Matters
This directly informs selection for applications where high membrane permeability or non-polar solvent solubility is critical; the diethyl or dimethyl esters would provide inadequate lipophilicity.
- [1] PubChem Compound Summary for CID 71397359, Diphenyl (thiophen-3-yl)propanedioate. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [2] PubChem Compound Summary for CID 3015942, Diethyl (3-thienyl)malonate. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
- [3] PubChem Compound Summary for CID 12509453, Dimethyl 3-thienylmalonate. National Center for Biotechnology Information, U.S. National Library of Medicine. View Source
